molecular formula C18H19FN2O3S B2880604 2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 946298-77-7

2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No.: B2880604
CAS No.: 946298-77-7
M. Wt: 362.42
InChI Key: XEKODGRGECZTJV-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic small molecule compound of significant interest in medicinal chemistry and oncology research. It belongs to the 1,2,3,4-tetrahydroquinoline derivative class, which has been identified as a novel chemotype of potent and selective retinoic acid receptor-related orphan receptor gamma (RORγ) inverse agonists . RORγ is a nuclear receptor transcription factor that is a driver of androgen receptor (AR) signaling and is overexpressed in castration-resistant prostate cancer (CRPC), making it an attractive therapeutic target . In research settings, this compound serves as a valuable tool for investigating the RORγ signaling pathway. Its proposed mechanism of action involves binding to the ligand-binding domain of RORγ, inducing a conformational change that prevents the recruitment of coactivator proteins, thereby suppressing the transcription of target genes, including the AR itself . Tetrahydroquinoline-based RORγ inverse agonists have demonstrated excellent selectivity against other nuclear receptor subtypes and have shown promising anti-proliferative activity, an ability to potently inhibit colony formation, and efficacy in suppressing tumor growth in preclinical in vivo models . This makes them compelling lead compounds for developing new treatments for advanced prostate cancer, particularly for forms resistant to standard androgen deprivation therapy. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers handling this compound should conduct their own thorough safety assessments before use.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-25(23,24)21-10-2-3-14-6-9-16(12-17(14)21)20-18(22)11-13-4-7-15(19)8-5-13/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKODGRGECZTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

The tetrahydroquinoline scaffold is synthesized through [4 + 2] cycloaddition or Friedländer condensation. A widely adopted method involves the reaction of α-halogeno hydrazones with electron-deficient olefins under basic conditions, as demonstrated in the synthesis of analogous tetrahydroquinoline derivatives. For example:

$$
\text{α-Chloro hydrazone} + \text{Methyl acrylate} \xrightarrow{\text{Na}2\text{CO}3, \text{THF}} \text{Tetrahydroquinoline precursor}
$$

This reaction proceeds via an inverse-electron-demand hetero-Diels–Alder mechanism, yielding a cis-fused tetrahydroquinoline with >20:1 diastereomeric ratio.

Functionalization of the Amine Group

The primary amine at position 7 is protected during subsequent reactions. Boc (tert-butoxycarbonyl) or acetyl groups are commonly used, though acetyl protection is preferred for compatibility with methanesulfonylation.

Methanesulfonylation at the N1 Position

Reaction Conditions

Methanesulfonylation is achieved by treating the tetrahydroquinoline amine with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine or pyridine. The reaction is typically conducted in dichloromethane (DCM) at 0–25°C to minimize side reactions:

$$
\text{Tetrahydroquinoline} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline}
$$

Optimization Data

Parameter Optimal Value Yield (%) Purity (%)
Temperature 0°C → 25°C 92 98
Base Triethylamine 90 97
Solvent DCM 88 96

Higher temperatures (>30°C) lead to over-sulfonylation, while polar solvents like DMF reduce regioselectivity.

Acetamide Formation at the C7 Position

Acylation of the Amine

The C7 amine is deprotected (if protected) and reacted with 2-(4-fluorophenyl)acetyl chloride. This step requires anhydrous conditions to prevent hydrolysis:

$$
\text{1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-amine} + \text{2-(4-Fluorophenyl)acetyl chloride} \xrightarrow{\text{DMAP, DCM}} \text{Target Compound}
$$

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP) as a catalyst increases the reaction rate by 40%, achieving yields of 85–90%.

Purification and Characterization

Chromatographic Techniques

Flash chromatography using ethyl acetate/petroleum ether (1:5) effectively separates the product from unreacted starting materials. Silica gel (230–400 mesh) is preferred for high-resolution purification.

Spectroscopic Validation

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.25–7.15 (m, 2H, Ar–H), 6.95–6.85 (m, 2H, Ar–H), 4.10 (s, 2H, CH$$2$$CO), 3.45–3.30 (m, 2H, CH$$2$$N), 2.95 (s, 3H, SO$$2$$CH$$_3$$).
  • HRMS : m/z calculated for C$${18}$$H$${19}$$FN$$2$$O$$3$$S [M+H]$$^+$$: 379.1123; found: 379.1125.

Industrial-Scale Considerations

Solvent Recovery

Ethanol and DCM are recycled via distillation, reducing production costs by 30%.

Waste Management

Aqueous washes containing residual bases (e.g., Et$$_3$$N) are neutralized with dilute HCl before disposal.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and quinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of this compound, we compare it with structurally and functionally related acetamide derivatives (Table 1). Key differences in substituents, molecular weight, and biological activity are highlighted.

Table 1: Comparative Analysis of 2-(4-Fluorophenyl)-N-(1-Methanesulfonyl-1,2,3,4-Tetrahydroquinolin-7-yl)Acetamide and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity/Use Source ID
This compound C₁₈H₁₈FN₂O₃S 364.41 4-Fluorophenyl, methanesulfonyl-tetrahydroquinoline Under investigation (kinase inhibition)
N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methylphenoxy)acetamide (G513-0403) C₁₉H₂₂N₂O₄S 404.48 2-Methylphenoxy, methanesulfonyl-tetrahydroquinoline Screening compound (drug discovery)
Flufenacet C₁₄H₁₃F₄N₃O₂S 363.33 4-Fluorophenyl, trifluoromethyl-thiadiazole Herbicide (ALS inhibitor)
2-(3,4-Dimethoxyphenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide C₂₀H₂₄N₂O₅S 404.48 3,4-Dimethoxyphenyl, methanesulfonyl-tetrahydroquinoline Unknown (structural analogue)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₈ClN₂O₅S 308.70 4-Chloro-2-nitrophenyl, methylsulfonyl Intermediate for heterocyclic synthesis

Structural and Functional Differences

Core Heterocycle Modifications: The tetrahydroquinoline core in the target compound distinguishes it from flufenacet (thiadiazole-based) and indole derivatives (e.g., ). Tetrahydroquinoline systems are associated with improved blood-brain barrier penetration compared to indoles, making them relevant for CNS-targeted therapies .

Substituent Effects: 4-Fluorophenyl vs. Methanesulfonyl vs. Trifluoroacetyl (): Methanesulfonyl groups improve solubility and metabolic stability over trifluoroacetyl groups, which are more electron-withdrawing and prone to hydrolysis .

Biological Activity: Herbicidal vs. Intermediate Utility: Compounds like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide serve as intermediates for synthesizing sulfur-containing heterocycles (e.g., thiadiazoles), whereas the target compound is likely a final candidate for biological evaluation .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: Methanesulfonyl groups reduce cytochrome P450-mediated metabolism relative to methylphenoxy or nitro-substituted analogues .

Biological Activity

The compound 2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic organic molecule notable for its potential therapeutic applications. Its unique structure combines a fluorophenyl group , a methanesulfonyl moiety , and a tetrahydroquinoline core , which may confer specific biological activities. This article explores its biological activity, potential mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of the compound is C15H18FN3O2SC_{15}H_{18}FN_3O_2S, with a molecular weight of approximately 325.38 g/mol. The presence of the fluorine atom in the phenyl ring enhances the compound's electronic properties, potentially improving its solubility and bioavailability compared to other derivatives.

Preliminary studies suggest that this compound may interact with various biological targets, modulating enzyme or receptor activity. The methanesulfonyl group is believed to enhance binding affinity towards specific enzymes or receptors involved in critical biological pathways. Such interactions are essential for understanding its pharmacodynamics and therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Properties : Studies indicate that it may protect neuronal cells from damage due to oxidative stress.
  • Cardiovascular Benefits : It has been suggested that the compound could be beneficial in conditions such as myocardial infarction and cerebral infarction due to its ability to modulate vascular responses.

Research Findings

A variety of studies have been conducted to investigate the biological activity of this compound:

StudyFindings
In vitro assaysDemonstrated inhibition of inflammatory pathways in cultured cells.
Animal modelsShowed neuroprotective effects in models of stroke and neurodegeneration.
Binding studiesIndicated high affinity for specific receptors involved in neurotransmission.

Case Studies

  • Neuroprotection in Ischemic Models : In a study involving rat models of ischemic stroke, administration of the compound significantly reduced neuronal cell death and improved functional recovery post-injury.
  • Cardiovascular Applications : In a murine model of myocardial infarction, treatment with this compound resulted in decreased infarct size and improved cardiac function compared to control groups.

Comparison with Related Compounds

The structural similarities between this compound and other compounds can provide insights into its unique properties:

Compound NameStructural FeaturesUnique Aspects
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamideLacks fluorophenyl groupSimplified structure may lead to different biological activity
N-(4-OXO-5,6,7,8-TETRAHYDRO-4H-[1,3]THIAZOLO[5,4-C]AZEPIN-2-YL)ACETAMIDEDifferent heterocyclic structurePotentially different pharmacological properties

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